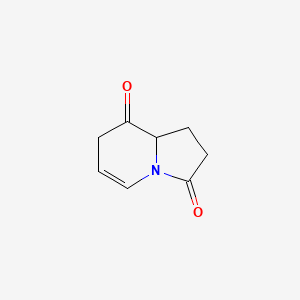

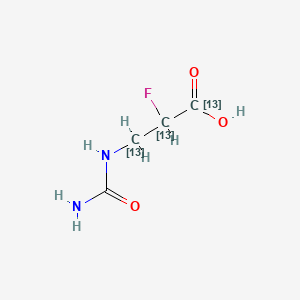

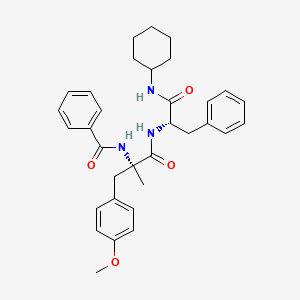

![molecular formula C21H32O5 B564304 3a,6-dihydroxy-6-[(E)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-5a-methyl-5,7,8,8a-tetrahydro-4H-cyclopenta[e][1]benzofuran-2-one CAS No. 105072-28-4](/img/structure/B564304.png)

3a,6-dihydroxy-6-[(E)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-5a-methyl-5,7,8,8a-tetrahydro-4H-cyclopenta[e][1]benzofuran-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3a,6-dihydroxy-6-[(E)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-5a-methyl-5,7,8,8a-tetrahydro-4H-cyclopenta[e][1]benzofuran-2-one is an organic compound that belongs to the family of carboxylic acids. It is a colorless crystalline substance that is naturally found in citrus fruits such as lemons, limes, and oranges. This compound plays a crucial role in the metabolic processes of living organisms, particularly in the citric acid cycle (Krebs cycle), which is essential for energy production.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3a,6-dihydroxy-6-[(E)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-5a-methyl-5,7,8,8a-tetrahydro-4H-cyclopenta[e][1]benzofuran-2-one can be synthesized through various chemical reactions. One common method involves the fermentation of sugars using microorganisms such as Aspergillus niger. This process involves the following steps:

Fermentation: Sugars such as glucose or sucrose are fermented by Aspergillus niger in a controlled environment.

Extraction: The resulting citricolic acid is extracted from the fermentation broth.

Purification: The extracted citricolic acid is purified through crystallization or other purification techniques.

Industrial Production Methods

Industrial production of citricolic acid primarily relies on the fermentation process. The submerged fermentation technique is widely used, where Aspergillus niger is cultured in a liquid medium containing a carbon source such as molasses or starch. The fermentation process is optimized by controlling factors such as pH, temperature, and aeration to maximize the yield of citricolic acid.

Analyse Chemischer Reaktionen

Types of Reactions

3a,6-dihydroxy-6-[(E)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-5a-methyl-5,7,8,8a-tetrahydro-4H-cyclopenta[e][1]benzofuran-2-one undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form oxaloacetic acid and acetone.

Reduction: Reduction of citricolic acid can yield isocitric acid.

Esterification: this compound reacts with alcohols to form esters, such as triethyl citrate.

Neutralization: this compound reacts with bases to form salts, such as sodium citrate.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride.

Esterification: Alcohols (e.g., ethanol) in the presence of an acid catalyst (e.g., sulfuric acid).

Neutralization: Bases such as sodium hydroxide or potassium hydroxide.

Major Products Formed

- Oxaloacetic acid

- Isocitric acid

- Triethyl citrate

- Sodium citrate

Wissenschaftliche Forschungsanwendungen

3a,6-dihydroxy-6-[(E)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-5a-methyl-5,7,8,8a-tetrahydro-4H-cyclopenta[e][1]benzofuran-2-one has a wide range of applications in scientific research, including:

- Chemistry : Used as a chelating agent to bind metal ions in various chemical reactions.

- Biology : Plays a crucial role in the citric acid cycle, which is essential for cellular respiration and energy production.

- Medicine : Used as an anticoagulant in blood collection tubes and as a preservative in pharmaceutical formulations.

- Industry : Employed in the food and beverage industry as a flavoring agent and preservative. It is also used in cleaning products and cosmetics.

Wirkmechanismus

3a,6-dihydroxy-6-[(E)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-5a-methyl-5,7,8,8a-tetrahydro-4H-cyclopenta[e][1]benzofuran-2-one exerts its effects through various mechanisms:

- Chelation : Binds to metal ions, preventing them from participating in unwanted chemical reactions.

- Metabolic Pathways : Participates in the citric acid cycle, where it is converted to isocitric acid, alpha-ketoglutaric acid, and other intermediates, ultimately leading to the production of adenosine triphosphate (ATP), the primary energy currency of cells.

- Anticoagulant : Inhibits calcium ions, preventing blood clotting.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Tartaric acid

- Malic acid

- Fumaric acid

- Succinic acid

Uniqueness

3a,6-dihydroxy-6-[(E)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-5a-methyl-5,7,8,8a-tetrahydro-4H-cyclopenta[e][1]benzofuran-2-one is unique due to its three carboxyl groups and one hydroxyl group, which confer its strong chelating properties and its role in the citric acid cycle. Unlike other similar compounds, citricolic acid is widely used in both biological and industrial applications due to its versatility and safety.

Eigenschaften

CAS-Nummer |

105072-28-4 |

|---|---|

Molekularformel |

C21H32O5 |

Molekulargewicht |

364.482 |

IUPAC-Name |

3a,6-dihydroxy-6-[(E)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-5a-methyl-5,7,8,8a-tetrahydro-4H-cyclopenta[e][1]benzofuran-2-one |

InChI |

InChI=1S/C21H32O5/c1-13(18(3,4)23)6-7-14(2)20(24)9-8-15-16-12-17(22)26-21(16,25)11-10-19(15,20)5/h6-7,12-15,23-25H,8-11H2,1-5H3/b7-6+ |

InChI-Schlüssel |

VTJBUEPNESMAHX-VOTSOKGWSA-N |

SMILES |

CC(C=CC(C)C(C)(C)O)C1(CCC2C1(CCC3(C2=CC(=O)O3)O)C)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

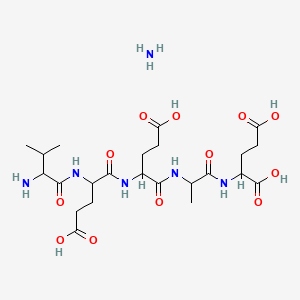

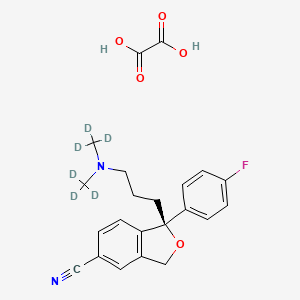

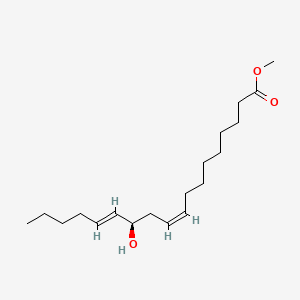

![methyl (2R)-2-acetamido-3-[[(7Z,9S,10S,11S,12Z,14S,16Z,20S,21S,22Z,24Z,26Z)-4,10,14,20-tetrahydroxy-3,7,9,11,17,21,27-heptamethyl-6,18,28,32,34-pentaoxo-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaen-31-yl]sulfanyl]propanoate](/img/structure/B564223.png)